molecular formula C7H9N3O2 B065956 4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione CAS No. 182482-39-9

4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione

Cat. No. B065956
CAS RN: 182482-39-9
M. Wt: 167.17 g/mol
InChI Key: AXCVXQYKARABII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione, also known as MPTT, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. MPTT has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. In

Mechanism of Action

The exact mechanism of action of 4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione is not fully understood. However, it has been suggested that 4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione may act by inhibiting certain enzymes involved in inflammation and tumor growth. 4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione has also been found to modulate the activity of certain neurotransmitters, which may contribute to its potential use in treating neurodegenerative disorders.
Biochemical and Physiological Effects
4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione has also been found to induce apoptosis in cancer cells, leading to tumor cell death. Additionally, 4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione has been shown to have antifungal properties by disrupting the cell wall of fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione in lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for drug delivery to the brain. Additionally, 4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione has been found to exhibit low toxicity in animal studies, making it a safer alternative to other compounds. However, one limitation of using 4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the research and development of 4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione. One potential direction is the investigation of 4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione as a potential treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, further research could be conducted to optimize the synthesis method of 4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione to improve yield and purity. Another potential direction is the development of 4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione-based drug delivery systems for targeted delivery to the brain. Overall, the potential therapeutic applications of 4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione make it an exciting area of research for drug development.

Synthesis Methods

The synthesis of 4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate to produce 4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione. This synthesis method has been optimized to yield high purity and high yield of 4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione.

Scientific Research Applications

4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione has been found to exhibit various therapeutic applications in scientific research. It has been shown to have anti-inflammatory, antitumor, and antifungal properties. 4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione has also been investigated for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione has been studied for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.

properties

CAS RN

182482-39-9

Product Name

4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

4-methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione

InChI

InChI=1S/C7H9N3O2/c1-4-8-9-7(12)5-2-3-6(11)10(4)5/h5H,2-3H2,1H3,(H,9,12)

InChI Key

AXCVXQYKARABII-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)C2N1C(=O)CC2

Canonical SMILES

CC1=NNC(=O)C2N1C(=O)CC2

synonyms

Pyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione, 8,8a-dihydro-4-methyl- (9CI)

Origin of Product

United States

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